molecular formula C9H8F3NO3 B13117056 Ethyl 5-(trifluoromethoxy)picolinate

Ethyl 5-(trifluoromethoxy)picolinate

Cat. No.: B13117056
M. Wt: 235.16 g/mol
InChI Key: YLVIKQRKRHVAIM-UHFFFAOYSA-N
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Description

Ethyl 5-(trifluoromethoxy)picolinate is a fluorinated pyridine derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the 5-position of the picolinate ring and an ethyl ester group at the 2-position. These compounds are frequently explored in medicinal chemistry due to fluorine’s ability to enhance metabolic stability, bioavailability, and target binding affinity .

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

ethyl 5-(trifluoromethoxy)pyridine-2-carboxylate

InChI

InChI=1S/C9H8F3NO3/c1-2-15-8(14)7-4-3-6(5-13-7)16-9(10,11)12/h3-5H,2H2,1H3

InChI Key

YLVIKQRKRHVAIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC=C(C=C1)OC(F)(F)F

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(trifluoromethoxy)picolinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 5-(trifluoromethoxy)picolinate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in enzyme inhibition assays.

    Medicine: Research is ongoing into its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific enzymes and receptors.

    Industry: It is used in the production of agrochemicals and materials with specialized properties.

Mechanism of Action

The mechanism of action of ethyl 5-(trifluoromethoxy)picolinate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to hydrophobic pockets in proteins. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Substituent-Driven Variations in Physicochemical Properties

The trifluoromethoxy (-OCF₃) group distinguishes Ethyl 5-(trifluoromethoxy)picolinate from analogs with trifluoromethyl (-CF₃), chloro (-Cl), or other substituents. Key differences in molecular properties are summarized below:

Compound Substituent Molecular Weight LogP (Calculated) Water Solubility (LogS) Similarity Score
This compound -OCF₃ ~235.15* ~2.1 (estimated) ~-2.5 (estimated) Reference compound
Ethyl 5-(trifluoromethyl)picolinate -CF₃ 219.16 1.75 (XLOGP3) -2.34 0.81
Ethyl 3-chloro-5-(trifluoromethyl)picolinate -Cl, -CF₃ 253.61 2.82 (XLOGP3) -3.01 0.91
5-(Trifluoromethyl)picolinic acid -CF₃, -COOH 191.11 1.02 (XLOGP3) -1.89 0.81

*Estimated based on molecular formula (C₉H₈F₃NO₃).

  • LogP and Solubility : The trifluoromethoxy group increases lipophilicity compared to the trifluoromethyl analog due to the oxygen atom’s polarity, though less so than chloro substituents .
  • Bioavailability : Ethyl 5-(trifluoromethyl)picolinate exhibits high gastrointestinal absorption (92% predicted) and moderate blood-brain barrier permeability (43% predicted), while chloro-substituted analogs show reduced permeability due to higher molecular weight and LogP .

Functional Group Impact on Drug-Likeness

  • Metabolic Stability : Fluorinated groups (-CF₃, -OCF₃) reduce oxidative metabolism, enhancing half-life. However, -OCF₃ may introduce susceptibility to esterase-mediated hydrolysis compared to -CF₃ .
  • Lipinski’s Rule Compliance : Ethyl 5-(trifluoromethyl)picolinate complies with Lipinski’s rules (molecular weight <500, LogP <5), suggesting oral bioavailability. The trifluoromethoxy analog’s slightly higher LogP (~2.1) retains compliance .

High-Similarity Compounds (Similarity >0.9)

  • Ethyl 3-chloro-5-(trifluoromethyl)picolinate (CAS 80194-68-9) :
    • Similarity: 0.91
    • Use: Intermediate in agrochemicals; higher LogP (2.82) suggests improved membrane permeability but reduced solubility.

Moderate-Similarity Compounds (Similarity 0.7–0.9)

  • 5-(Trifluoromethyl)picolinic acid (CAS 855915-21-8) :
    • Similarity: 0.81
    • Use: Chelating agent in metallurgy; carboxylate group enhances water solubility but limits blood-brain barrier penetration .

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